Cas no 6006-81-1 (2-Phenylprop-2-en-1-ol)

2-Phenylprop-2-en-1-ol structure
Nombre del producto:2-Phenylprop-2-en-1-ol
Número CAS:6006-81-1
MF:C9H10O
Megavatios:134.175102710724
MDL:MFCD18827455
CID:515532
PubChem ID:80106
2-Phenylprop-2-en-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneethanol, b-methylene-
- 2-phenylprop-2-en-1-ol
- BETA-METHYLENEPHENETHYL ALCOHOL
- 2-Phenyl-2-propen-1-ol
- 2-phenyl-prop-2-en-1-ol
- BSZGXCFUKRLAAN-UHFFFAOYSA-N
- Benzeneethanol, .beta.-methylene-
- 3-hydroxy-2-phenylpropene
- 2-Phenyl-2-propen-1-ol #
- beta-methylene phenylethyl alcohol
- β-methylenephenethyl alcohol
- MFCD18827455
- AS-60430
- A11577
- 6006-81-1
- EINECS 227-857-5
- EN300-264486
- SB84381
- DTXSID20208788
- AKOS027461008
- NS00034294
- SCHEMBL93850
- 2-Phenylprop-2-en-1-ol
-
- MDL: MFCD18827455
- Renchi: 1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2
- Clave inchi: BSZGXCFUKRLAAN-UHFFFAOYSA-N
- Sonrisas: O([H])C([H])([H])C(=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 134.073165
- Masa isotópica única: 134.073165
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 112
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 20.2
- Xlogp3: 2.2
Propiedades experimentales
- Denso: 1.01
- Punto de ebullición: 237.8°C at 760 mmHg
- Punto de inflamación: 109.5°C
- índice de refracción: 1.545
2-Phenylprop-2-en-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264486-0.1g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.1g |
$151.0 | 2024-06-18 | |
Enamine | EN300-264486-2.5g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 2.5g |
$918.0 | 2024-06-18 | |
Enamine | EN300-264486-10.0g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 10.0g |
$3538.0 | 2024-06-18 | |
Enamine | EN300-264486-0.05g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.05g |
$102.0 | 2024-06-18 | |
Enamine | EN300-264486-10g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 10g |
$3538.0 | 2023-09-14 | |
TRC | P400098-50mg |
2-Phenylprop-2-en-1-ol |
6006-81-1 | 50mg |
$ 210.00 | 2022-06-03 | ||
Enamine | EN300-264486-0.25g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.25g |
$216.0 | 2024-06-18 | |
Enamine | EN300-264486-0.5g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 0.5g |
$340.0 | 2024-06-18 | |
Enamine | EN300-264486-1.0g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 1.0g |
$437.0 | 2024-06-18 | |
Enamine | EN300-264486-5g |
2-phenylprop-2-en-1-ol |
6006-81-1 | 95% | 5g |
$1813.0 | 2023-09-14 |
2-Phenylprop-2-en-1-ol Literatura relevante
-
Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
-
Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
-
3. An efficient protocol for Sharpless-style racemic dihydroxylationJason Eames,Helen J. Mitchell,Adam Nelson,Peter O’Brien,Stuart Warren,Paul Wyatt J. Chem. Soc. Perkin Trans. 1 1999 1095
-
Chaonan Dong,Lingjuan Zhang,Xiao Xue,Huanrong Li,Zhiyong Yu,Weijun Tang,Lijin Xu RSC Adv. 2014 4 11152
-
5. Rhodium promoted isomerisation of allylic alkoxides: a new method for enolate anion formationLewis J. Gazzard,William B. Motherwell,David A. Sandham J. Chem. Soc. Perkin Trans. 1 1999 979
6006-81-1 (2-Phenylprop-2-en-1-ol) Productos relacionados
- 865182-45-2(4-tert-butyl-N-(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 954220-94-1(ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate)
- 63701-56-4(S(-)-Baclofen Hydrochloride)
- 1784049-69-9(2-amino-2-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol)
- 1805449-27-7(3-(Aminomethyl)-6-(difluoromethyl)-2-hydroxy-5-iodopyridine)
- 2580221-65-2(3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid)
- 1696339-20-4(2-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-ol)
- 852450-07-8(methyl 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate)
- 1493700-68-7((4-methoxyphenyl)-(1H-1,2,4-triazol-3-yl)methanamine)
- 339539-11-6(2-(Cyclohexylmethoxy)-benzoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:6006-81-1)2-Phenylprop-2-en-1-ol

Pureza:99%
Cantidad:100mg
Precio ($):173.0